molecular formula C8H13NO B13197697 3-tert-Butyl-3-methyloxirane-2-carbonitrile

3-tert-Butyl-3-methyloxirane-2-carbonitrile

Cat. No.: B13197697
M. Wt: 139.19 g/mol
InChI Key: VESCPZYUACEXSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-tert-Butyl-3-methyloxirane-2-carbonitrile are not well-documented. it is reasonable to assume that large-scale synthesis would involve optimized reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-3-methyloxirane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-tert-Butyl-3-methyloxirane-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-3-methyloxirane-2-carbonitrile is not well-understood. it is likely that its effects are mediated through interactions with specific molecular targets and pathways. These interactions may involve binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Butyl-3-methyloxirane-2-carboxylic acid
  • 3-tert-Butyl-3-methyloxirane-2-methanol
  • 3-tert-Butyl-3-methyloxirane-2-amine

Uniqueness

3-tert-Butyl-3-methyloxirane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in applications where these characteristics are essential.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

3-tert-butyl-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C8H13NO/c1-7(2,3)8(4)6(5-9)10-8/h6H,1-4H3

InChI Key

VESCPZYUACEXSK-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C(C)(C)C

Origin of Product

United States

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